2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate
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Overview
Description
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is an organic compound with the molecular formula C20H26N2O4P2 and a molecular weight of 420.38 g/mol . This compound is part of the phosphoryl acetic acid hydrazide family and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Scientific Research Applications
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl acetic acid hydrazide: Shares the phosphoryl acetic acid hydrazide core structure but lacks the diallylphosphinate group.
Isatin derivatives: Hybrid compounds based on isatin and phosphoryl acetic acid hydrazide, known for their diverse biological activities.
Sterically hindered phenols: Compounds with bulky phenolic groups that exhibit unique chemical and biological properties.
Uniqueness
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is unique due to its combination of phosphoryl, hydrazide, and diallylphosphinate groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H26N2O4P2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |
InChI Key |
WQCRONXEXWDVKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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